N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide
Beschreibung
N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide is a synthetic thiazolidinone derivative characterized by a complex heterocyclic core. Its structure includes:
- A thiazolidinone ring substituted with a thioxo (C=S) group at position 2 and a 4-oxo (C=O) group at position 2.
- A (Z)-configured 3-phenylallylidene moiety at position 5 of the thiazolidinone ring, contributing to planarity and conjugation.
- A butanamide chain linked to the thiazolidinone’s nitrogen atom, terminating in a 3-fluorophenyl group.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2S2/c23-17-10-5-11-18(15-17)24-20(26)13-6-14-25-21(27)19(29-22(25)28)12-4-9-16-7-2-1-3-8-16/h1-5,7-12,15H,6,13-14H2,(H,24,26)/b9-4+,19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCQRLIQEHTCQD-LWZSUBOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide includes several functional groups that contribute to its biological properties. The compound features a thiazolidinone ring, which is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.
Research indicates that compounds similar to N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide may exert their biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The thiazolidinone moiety can inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
- Antioxidant Activity : The presence of the phenyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Biological Activity Overview
The biological activities observed for N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide include:
Case Studies
Several studies have investigated the biological activity of compounds related to N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide:
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects on human breast cancer cells.
- Findings : The compound demonstrated significant cytotoxicity against MCF7 cell lines, with an IC50 value indicating potent activity.
- : Suggests potential for development as a therapeutic agent in breast cancer treatment.
-
Study on Anti-inflammatory Effects :
- Objective : To assess the impact on inflammatory markers in a mouse model of arthritis.
- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, indicating reduced inflammation.
- : Highlights the compound's potential for treating inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- Substituent at Position 5 : The target compound’s allylidene group may enhance π-π stacking with bacterial enzyme targets compared to Analog 1’s furan-based substituent, which could alter binding affinity .
- Side Chain : The butanamide group in the target compound likely improves lipophilicity and membrane permeability relative to Analog 1’s carboxylic acid, which may ionize at physiological pH, reducing bioavailability .
Structural Analog 2: 4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Source : Cataloged by ECHEMI (2022) with structural identifiers .
Key Differences :
- Allylidene Substituent : Analog 2’s methyl group on the allylidene chain may sterically hinder interactions with target proteins compared to the target compound’s unsubstituted phenyl group.
- Terminal Group : The 3-fluorophenyl group in the target compound could enhance electron-withdrawing effects and metabolic stability, whereas Analog 2’s thiazole ring may participate in hydrogen bonding or metal coordination .
Implications for Drug Development
- Fluorophenyl vs. Thiazole : The 3-fluorophenyl group in the target compound may offer superior pharmacokinetic properties (e.g., longer half-life) compared to Analog 2’s thiazole, which could be prone to oxidation .
- Antibacterial Potential: Analog 1’s demonstrated activity against drug-resistant bacteria suggests that the target compound, with its analogous thiazolidinone core, warrants further testing for similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
